(S)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL
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Overview
Description
(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 3-bromobenzaldehyde.
Reduction: The aldehyde group of 3-bromobenzaldehyde is reduced to an alcohol group using a reducing agent like sodium borohydride.
Amination: The resulting alcohol is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, under suitable reaction conditions.
Resolution: The racemic mixture obtained is resolved into its enantiomers using chiral resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-3-amino-3-(3-bromophenyl)propan-1-ol is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom, yielding a simpler amino alcohol.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: 3-Amino-3-(3-bromophenyl)propanal.
Reduction: 3-Amino-3-phenylpropan-1-ol.
Substitution: 3-Amino-3-(3-iodophenyl)propan-1-ol.
Scientific Research Applications
(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-phenylpropan-1-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
3-Amino-3-(4-bromophenyl)propan-1-ol: The bromine atom is positioned differently, affecting its chemical properties and interactions.
Uniqueness
(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride is unique due to the specific positioning of the bromine atom, which influences its reactivity and potential applications in various fields. The chiral nature of the compound also adds to its uniqueness, making it valuable for enantioselective synthesis and studies.
Properties
IUPAC Name |
(3S)-3-amino-3-(3-bromophenyl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-12;/h1-3,6,9,12H,4-5,11H2;1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRCPFDLHRPOIA-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CCO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@H](CCO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674235 |
Source
|
Record name | (3S)-3-Amino-3-(3-bromophenyl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213186-22-1 |
Source
|
Record name | (3S)-3-Amino-3-(3-bromophenyl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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